molecular formula C8H6BrCl2NO2 B1418748 Ethyl 5-bromo-4,6-dichloronicotinate CAS No. 1192263-86-7

Ethyl 5-bromo-4,6-dichloronicotinate

Cat. No. B1418748
M. Wt: 298.95 g/mol
InChI Key: ODTKOAIVGLPTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-4,6-dichloronicotinate is a chemical compound with the molecular formula C8H6BrCl2NO2 and a molecular weight of 298.95 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-4,6-dichloronicotinate consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

  • Chemical Synthesis and Reactions

    • Ethyl 5-bromo-4,6-dichloronicotinate is involved in various chemical reactions. For instance, it reacts with diethyl malonate in the presence of sodium hydride, forming diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate (Kato, Kimura, & Tanji, 1978).
    • In another synthesis, it has been used to prepare derivatives such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate in insecticide production (Ji Ya-fei, 2009).
  • Synthesis of Pharmaceuticals and Bioactive Compounds

    • Ethyl 5-bromo-4,6-dichloronicotinate is used in the synthesis of pharmaceutical compounds, particularly in the formation of various pyrimidine derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
    • It has also been utilized in the preparation of ethyl 6-bromosorbate, a key intermediate for synthesizing polyenes and prostaglandin derivatives (Koning, Subramanian-Erhart, & Huisman, 1973).
  • Analytical Chemistry and Chiral Studies

    • In analytical chemistry, derivatives of ethyl 5-bromo-4,6-dichloronicotinate are used for chiral resolution and simulation studies, as seen in the work on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
  • Crystallography and Molecular Structure Analysis

Safety And Hazards

Ethyl 5-bromo-4,6-dichloronicotinate is intended for research use only and is not intended for diagnostic or therapeutic use . It should be stored at room temperature .

properties

IUPAC Name

ethyl 5-bromo-4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO2/c1-2-14-8(13)4-3-12-7(11)5(9)6(4)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTKOAIVGLPTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-4,6-dichloronicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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